cis-3-(Boc-aminomethyl)cyclobutylamine
Description
Historical and Contemporary Significance of Cyclobutane (B1203170) Derivatives in Organic Synthesis
The journey of cyclobutane in organic chemistry is a compelling narrative of overcoming perceived instability to unlock immense synthetic potential. Historically, the four-membered ring was considered a chemical curiosity due to its significant ring strain. However, this very strain has been harnessed by synthetic chemists to drive a variety of chemical transformations, including ring expansions, desymmetrizations, and ring-opening processes, which are crucial for building complex molecular structures. researchgate.net The development of reliable synthetic methods, such as [2+2] cycloadditions, has made cyclobutane derivatives more accessible and has been pivotal in their adoption as versatile building blocks. mdpi.comacs.org
In contemporary organic synthesis, cyclobutane derivatives are recognized as fundamental scaffolds in a wide range of molecular architectures. researchgate.net Their utility spans from serving as key intermediates in the synthesis of natural products to their incorporation into pharmacologically active compounds. researchgate.netrsc.org The unique puckered structure of the cyclobutane ring provides a three-dimensional framework that is increasingly sought after in drug design to "escape from flatland" and explore new chemical space. researchgate.netnih.gov The ability to introduce substituents with well-defined stereochemistry on the cyclobutane core further enhances their value in creating structurally diverse and biologically active molecules. researchgate.net
Research Landscape of Aminocyclobutane Chemistry within Modern Synthetic and Medicinal Fields
Aminocyclobutanes, a subset of cyclobutane derivatives, have emerged as particularly important motifs in modern chemistry. The presence of one or more amino groups on the cyclobutane ring introduces functionality that is crucial for biological interactions and further chemical modifications. Research in this area is vibrant, with a strong focus on the synthesis of novel aminocyclobutane-containing compounds for various applications.
In the realm of medicinal chemistry, aminocyclobutane scaffolds are increasingly incorporated into drug candidates to improve their pharmacological profiles. nih.gov The constrained nature of the cyclobutane ring can confer conformational rigidity to a molecule, which can lead to enhanced binding affinity and selectivity for biological targets. nih.govresearchgate.net For instance, the cis-1,3-cyclobutane diamine linker has been shown to exhibit excellent potency and selectivity in Janus kinase (JAK) inhibitors. nih.gov Furthermore, non-proteinogenic amino acids with a cyclobutane ring structure, such as 1-aminocyclobutanecarboxylic acid, are explored in the design of novel therapeutic agents and peptidomimetics. ontosight.ai
The synthetic utility of aminocyclobutanes is equally significant. They serve as valuable intermediates for the construction of more complex molecules. The amino group can act as a handle for further functionalization or as a directing group in various chemical reactions. The development of stereoselective methods for the synthesis of substituted aminocyclobutanes remains an active area of research, as the stereochemistry of these compounds can have a profound impact on their biological activity. researchgate.net
Structural Significance of the cis-Cyclobutane Moiety in Advanced Chemical Architectures
The rigid, three-dimensional structure of the cis-cyclobutane moiety allows for the precise positioning of functional groups in space. nih.gov This is particularly advantageous in medicinal chemistry, where the spatial orientation of pharmacophoric groups is crucial for effective binding to a biological target. nih.gov By locking a molecule into a specific cis-conformation, chemists can overcome challenges such as cis/trans-isomerization that can occur with more flexible linkers, thereby enhancing in vivo potency. nih.gov
Furthermore, the cis-cyclobutane scaffold can serve as a bioisosteric replacement for other cyclic systems or even aromatic rings, offering improved physicochemical properties such as metabolic stability. nih.gov The inherent non-planarity and sp³-rich character of the cis-cyclobutane ring contribute to its attractiveness as a scaffold in modern drug discovery, moving away from the predominantly flat structures of many traditional pharmaceuticals. researchgate.netresearchgate.net The ability to synthesize and utilize diastereomerically pure cis-1,3-substituted cyclobutane intermediates provides a powerful tool for creating diverse and structurally complex molecules with well-defined three-dimensional shapes. nih.gov
| Feature | Description | Reference |
| Conformational Rigidity | The cis-cyclobutane ring locks substituents into a fixed spatial arrangement, reducing conformational flexibility. | nih.gov |
| Three-Dimensionality | Provides a non-planar scaffold, contributing to the overall 3D shape of a molecule. | researchgate.netresearchgate.net |
| Stereochemical Control | Allows for the precise placement of functional groups, which is critical for biological activity. | nih.gov |
| Bioisosterism | Can act as a replacement for other cyclic or aromatic systems, potentially improving physicochemical properties. | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[(3-aminocyclobutyl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-7-4-8(11)5-7/h7-8H,4-6,11H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVVBOBKSGLYQRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001145774 | |
| Record name | Carbamic acid, N-[(cis-3-aminocyclobutyl)methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001145774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1363381-81-0, 1334499-53-4 | |
| Record name | Carbamic acid, N-[(cis-3-aminocyclobutyl)methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001145774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-[(3-aminocyclobutyl)methyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Stereochemical Investigations and Conformational Analysis of Cis 3 Boc Aminomethyl Cyclobutylamine Structures
Stereoisomeric Configurations and Diastereoselective Synthesis of Cyclobutane (B1203170) Amines
The presence of two substituents on the cyclobutane ring at positions 1 and 3 gives rise to stereoisomerism. Specifically, cis and trans diastereomers are possible, differing in the spatial orientation of the aminomethyl and amine groups relative to the plane of the ring. In the cis isomer, both substituents are on the same face of the ring, while in the trans isomer, they are on opposite faces.
The synthesis of 1,3-disubstituted cyclobutanes with defined stereochemistry is a significant challenge. Diastereoselective methods are required to favor the formation of one isomer over the other. Several strategies have been developed for the stereoselective synthesis of cis-1,3-disubstituted cyclobutanes, which are applicable to the synthesis of the target compound.
Key synthetic approaches include:
[2+2] Cycloaddition Reactions: The cycloaddition of an alkene and a ketene (B1206846) is a primary method for forming the cyclobutane ring. The stereochemistry of the resulting product can often be controlled by the choice of reactants and reaction conditions. Subsequent functional group manipulations can then yield the desired amine derivatives.
Reduction of Cyclobutanone (B123998) Derivatives: A common and effective strategy involves the cis-selective reductive amination of a 3-substituted cyclobutanone. This sets the desired 1,3-stereochemistry of the cyclobutane ring. researchgate.net Similarly, the diastereoselective reduction of a cyclobutylidene derivative, for example with sodium borohydride (B1222165) (NaBH₄), can be a key step in establishing the cis configuration. acs.org
Strain-Release Reactions: The functionalization of highly strained bicyclo[1.1.0]butanes (BCBs) provides an efficient, strain-release-driven pathway to access multi-substituted cyclobutane derivatives. rsc.org These reactions can proceed with high diastereoselectivity, providing access to products containing cis-1,3-heteroatom substitutions.
Below is a table summarizing selected strategies for diastereoselective synthesis.
| Synthetic Strategy | Key Transformation | Stereochemical Outcome | Reference |
| Reductive Amination | Cis-selective reductive amination of a cyclobutanone precursor | Establishes the desired cis-1,3-stereochemistry | researchgate.net |
| Meldrum's Acid Derivative Reduction | Diastereoselective reduction of a cyclobutylidene Meldrum's acid derivative | Favors the cis isomer | acs.org |
| Bicyclo[1.1.0]butane Cycloaddition | Cycloaddition with triazolinedione or nitrosoarenes | Provides cycloadducts leading to cis-1,3-disubstituted products | rsc.org |
| Radical 1,3-Difunctionalization | Radical reaction of bicyclo[1.1.0]butanes with reagents like TEMPO | Can yield 1,3-disubstituted cyclobutanes with high diastereoselectivity | nih.gov |
Conformational Preferences of Cyclobutane Derivatives and their Impact on Molecular Design
Contrary to a planar representation, the cyclobutane ring is not flat. It adopts a puckered or "butterfly" conformation to alleviate torsional strain that would arise from eclipsed hydrogen atoms in a planar structure. masterorganicchemistry.comlibretexts.org This puckering comes at the cost of slightly increased angle strain, as the C-C-C bond angles become approximately 88°. libretexts.orgnih.gov The ring undergoes rapid interconversion between two equivalent puckered conformations.
In a substituted cyclobutane like cis-3-(Boc-aminomethyl)cyclobutylamine, the substituents occupy either pseudo-axial or pseudo-equatorial positions. For the cis isomer, the lowest energy conformation places both bulky substituents in pseudo-equatorial positions to minimize steric hindrance.
The impact of this defined, non-planar geometry on molecular design is significant, particularly in drug discovery. nih.govnih.gov
Conformational Restriction: Replacing a more flexible linker (e.g., an alkyl chain) with a cyclobutane scaffold locks the relative positions of the functional groups. nih.gov This conformational restriction can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity.
Improved Physicochemical Properties: The introduction of a sp³-rich cyclobutane core can reduce the planarity of a molecule, which may improve properties such as solubility and metabolic stability. nih.gov
Vectorial Orientation of Substituents: The rigid puckered structure allows for precise, three-dimensional positioning of the Boc-aminomethyl and amine functionalities, enabling them to interact optimally with specific binding pockets in a target protein.
The constrained nature of the cyclobutane ring makes it an attractive isostere for other groups, such as alkenes or larger cyclic systems, offering a unique combination of stability and defined spatial geometry. nih.gov
Theoretical and Computational Studies on Cyclobutane Ring Dynamics and Reaction Mechanisms
Theoretical and computational methods, such as high-level ab initio and Density Functional Theory (DFT) calculations, provide profound insights into the structure, dynamics, and reactivity of the cyclobutane ring.
Ring Dynamics: Computational studies have precisely characterized the puckered nature of cyclobutane. The ring exists in a D₂d symmetry minimum, separated by a D₄h planar transition state. nih.gov High-level calculations have been employed to determine the equilibrium structural parameters and the energy barrier for ring inversion (the transition from one puckered conformation to the other). nih.govnih.gov Natural bond orbital analysis suggests that hyperconjugative interactions are strengthened as the ring puckers, indicating that these electronic delocalization effects, rather than purely torsional strain, are responsible for the inversion barrier. nih.govacs.org
The table below presents computationally derived parameters for the parent cyclobutane molecule.
| Parameter | Computational Method | Calculated Value | Reference |
| Puckering Angle (θ) | CCSD(T)/aug-cc-pVTZ | 29.68° | nih.gov |
| Puckering Angle (θ) | High-level ab initio | 29.59° | nih.govacs.org |
| Inversion Barrier | CCSD(T)/cc-pV5Z | ~498 cm⁻¹ | nih.gov |
| Inversion Barrier | High-level ab initio | 482 cm⁻¹ | nih.govacs.org |
Reaction Mechanisms: Computational studies have also been instrumental in elucidating the mechanisms of reactions involving cyclobutanes. DFT calculations have been used to study the stereospecific synthesis of cyclobutanes from the contraction of pyrrolidines. These studies identified the rate-determining step as the release of N₂ from a 1,1-diazene intermediate to form a 1,4-biradical, which then undergoes a stereoretentive and barrierless ring closure. acs.org Other theoretical studies have investigated the unimolecular decomposition of cyclobutane, confirming that the reaction proceeds through a biradical mechanism. arxiv.org These computational models are essential for understanding reaction outcomes and for designing new synthetic routes to complex cyclobutane derivatives.
Applications of Cis 3 Boc Aminomethyl Cyclobutylamine and Its Derivatives in Medicinal Chemistry and Drug Discovery Research
Cyclobutane (B1203170) Motifs as Bioisosteres and Conformational Constraints in Pharmaceutical Design
The cyclobutane moiety is increasingly utilized in medicinal chemistry to modulate the physicochemical and pharmacological properties of drug candidates. nih.govnih.gov Its unique puckered conformation and the spatial arrangement of its substituents provide a powerful tool for medicinal chemists to introduce conformational rigidity and to act as a bioisosteric replacement for other common chemical groups.
Bioisosterism:
Bioisosteres are substituents or groups that have similar physical or chemical properties and which produce broadly similar biological properties to another chemical compound. The cyclobutane ring has been successfully employed as a bioisostere for various functional groups, including:
Alkenes and Alkynes: The rigid cyclobutane ring can replace flexible double or triple bonds, preventing cis/trans isomerization and locking the molecule in a specific bioactive conformation. vu.nl
Aryl Groups: In some contexts, the three-dimensional cyclobutane scaffold can mimic the spatial orientation of substituents on a phenyl ring, offering an escape from the "flatland" of aromatic compounds and potentially improving properties like solubility and metabolic stability. vu.nlrsc.org
Gem-dimethyl Groups: The cyclobutane ring can serve as a replacement for the gem-dimethyl group, maintaining a similar steric profile while introducing a different carbon skeleton.
Conformational Constraints:
One of the most significant advantages of incorporating a cyclobutane ring into a drug candidate is the introduction of conformational restriction. nih.govfiveable.me Flexible molecules often pay an entropic penalty upon binding to their biological target. By reducing the number of rotatable bonds, the cyclobutane scaffold can pre-organize the molecule into a conformation that is more favorable for binding, potentially leading to increased potency and selectivity. bohrium.com This conformational rigidity can also shield metabolically labile sites within a molecule, thereby improving its pharmacokinetic profile. vu.nl
The defined stereochemistry of substituents on the cyclobutane ring, such as in cis- and trans-1,3-disubstituted derivatives, allows for precise control over the spatial orientation of pharmacophoric elements, enabling a more accurate probing of the target's binding site. ru.nl
Role of Cyclobutylamines as Key Intermediates in the Synthesis of Biologically Active Organic Molecules
Cis-3-(Boc-aminomethyl)cyclobutylamine and other related cyclobutylamines are valuable building blocks in the synthesis of complex, biologically active molecules. google.comnih.gov The presence of two amine functionalities, one of which is protected with a tert-butyloxycarbonyl (Boc) group, allows for selective chemical transformations at the unprotected amine, followed by deprotection and further modification of the second amine. This differential protection strategy is a powerful tool for the construction of diverse molecular architectures.
The synthesis of optically active cyclobutylamines is of particular interest, as chirality often plays a crucial role in the biological activity of drug molecules. google.com The resolution of racemic cyclobutylamines or the development of asymmetric synthetic routes provides access to enantiomerically pure intermediates that are essential for the development of stereospecific drugs. google.com
The utility of cyclobutylamine (B51885) intermediates is highlighted by their incorporation into a wide range of molecular scaffolds designed to interact with various biological targets. The rigid cyclobutane core serves as a scaffold to which different pharmacophoric groups can be attached, leading to the generation of libraries of compounds for biological screening.
Exploration of Pharmacological Activity in Cyclobutylamine-Containing Compounds
The unique structural features of the cyclobutane ring can impart favorable pharmacological properties to molecules that contain this motif. Derivatives of cyclobutylamine have been investigated for a variety of therapeutic applications, including enzyme inhibition and as antimicrobial agents.
The conformational rigidity and the ability to present substituents in well-defined spatial orientations make cyclobutane derivatives attractive scaffolds for the design of enzyme inhibitors. By mimicking the transition state of an enzymatic reaction or by occupying specific binding pockets, cyclobutane-containing molecules can effectively block the activity of their target enzymes.
For example, the introduction of a cyclobutane moiety has been explored in the design of inhibitors for various enzyme classes, including proteases, kinases, and metabolic enzymes. The constrained nature of the cyclobutane ring can lead to enhanced binding affinity and selectivity for the target enzyme over related enzymes, which is a critical aspect of drug design.
Table 1: Examples of Enzyme Inhibition by N-Substituted Aminomethyl Derivatives
| Compound Class | Target Enzyme | Inhibition Potency (Ki) |
| N-morfolinomethylbenzoxazoline-2-thion | Carbonic Anhydrase I (hCA I) | 58 ± 15 nM |
| N-diethylaminomethylbenzothiazoline-2-thione | Carbonic Anhydrase I (hCA I) | 70 ± 15 nM |
| Hetaryl sulfonamides | Acetylcholinesterase (AChE) | 0.20–1.14 nM |
| Hetaryl sulfonamides | Butyrylcholinesterase (BChE) | 1.55–5.92 nM |
Data extracted from a study on aminomethyl and alkoxymethyl derivatives. nih.govresearchgate.netresearchgate.net
Cyclobutane-containing natural products, such as sceptrin, have been shown to possess antimicrobial properties, suggesting that the cyclobutane scaffold can be a valuable component in the design of new anti-infective agents. nih.gov The rigid framework of the cyclobutane ring can be used to orient functional groups in a manner that facilitates interactions with microbial targets.
Derivatives of cyclobutylamine have been explored for their potential as both antiviral and antibacterial agents. In the context of antiviral research, cyclobutane nucleoside analogues have been synthesized and evaluated for their activity against various viruses. mdpi.com While some of these analogues have shown limited activity, the cyclobutane ring remains an area of interest for the development of novel antiviral therapies.
In the realm of antibacterial research, the incorporation of a cyclobutane moiety can influence a compound's ability to penetrate bacterial cell walls and interact with intracellular targets. The development of new antibacterial agents is a critical area of research due to the rise of antibiotic-resistant bacteria.
Table 2: Antimicrobial Activity of Selected Compound Classes
| Compound Class | Target Organism | Minimum Inhibitory Concentration (MIC) |
| Naphthoquinones | Staphylococcus aureus | 15.6 - 500 mg/L |
| Naphthoquinones | Escherichia coli | 15.6 - 500 mg/L |
| Amide derivatives containing cyclopropane | Staphylococcus aureus | 32 - 128 µg/mL |
| Amide derivatives containing cyclopropane | Escherichia coli | 128 µg/mL |
Data extracted from studies on various antimicrobial compounds, including those with small ring structures. wjbphs.comnih.govmdpi.com
Development of Compound Libraries for Fragment-Based Drug Discovery utilizing Cyclobutane Scaffolds
Fragment-based drug discovery (FBDD) has emerged as a powerful approach for the identification of novel lead compounds. nih.govnih.gov This method relies on the screening of small, low-molecular-weight compounds ("fragments") that typically bind to the target protein with low affinity. The structural information gained from how these fragments bind is then used to grow, link, or combine them into more potent and selective drug candidates.
The three-dimensional nature of the cyclobutane scaffold makes it an attractive core for the design of fragment libraries. nih.govvu.nl Traditional fragment libraries have often been dominated by flat, aromatic compounds. The inclusion of sp³-rich, non-planar scaffolds like cyclobutane increases the structural diversity of fragment libraries and allows for the exploration of different regions of chemical space. nih.gov
This compound is an ideal starting material for the construction of such 3D fragment libraries. The two amine functionalities provide convenient points for the introduction of a variety of chemical groups, allowing for the rapid generation of a diverse set of fragments with different shapes, sizes, and functionalities. nih.govnih.gov The synthesis of a focused library of 33 novel 3D cyclobutane fragments has been reported, starting from a key 3-azido-cyclobutanone intermediate. nih.gov This library was designed using computational methods to ensure both chemical and shape diversity. nih.govnih.gov
Table 3: Physicochemical Properties of a Designed 3D Cyclobutane Fragment Library
| Property | Range |
| Molecular Weight (MW) | 150 - 300 Da |
| Calculated LogP (cLogP) | -1.0 - 3.0 |
| Number of Hydrogen Bond Donors (HBD) | 1 - 3 |
| Number of Hydrogen Bond Acceptors (HBA) | 1 - 4 |
| Fraction of sp³ carbons (Fsp³) | > 0.4 |
Representative data for a 3D cyclobutane fragment library. nih.govnih.gov
Advanced Characterization Methodologies for Cis 3 Boc Aminomethyl Cyclobutylamine and Stereoisomeric Variants
Spectroscopic Analysis for Structural Elucidation of Complex Cyclobutane (B1203170) Structures
Spectroscopic techniques are indispensable for elucidating the intricate three-dimensional structure of cis-3-(Boc-aminomethyl)cyclobutylamine. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and Fourier-transform infrared (FTIR) spectroscopy provides a complete picture of the molecule's connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for determining the carbon-hydrogen framework of the molecule.
In the ¹H NMR spectrum of this compound, the protons of the tert-butoxycarbonyl (Boc) protecting group typically appear as a sharp singlet around 1.4 ppm. The protons on the cyclobutane ring give rise to a more complex set of multiplets in the aliphatic region. The cis-stereochemistry influences the chemical shifts and coupling constants of these protons. The methine proton attached to the aminomethyl group and the methine proton attached to the primary amine will have distinct chemical shifts and coupling patterns that can be resolved through two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Key signals include those for the carbonyl carbon of the Boc group (around 156 ppm), the quaternary carbon of the tert-butyl group (around 79 ppm), the methyl carbons of the Boc group (around 28 ppm), and the distinct signals for the carbons of the cyclobutane ring. The chemical shifts of the cyclobutane carbons are sensitive to the cis/trans stereochemistry of the substituents.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. Under electrospray ionization (ESI) conditions, this compound is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 201.16. uni.lu The fragmentation pattern of Boc-protected amines is well-characterized and often involves the loss of isobutylene (B52900) (56 Da) or the entire Boc group (100 Da). nih.govreddit.com Common fragments observed would therefore include ions at m/z 145.10 ([M+H - C₄H₈]⁺) and m/z 101.10 ([M+H - C₅H₉O₂]⁺).
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound will exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine will appear as a pair of bands in the region of 3400-3250 cm⁻¹. The N-H stretching of the carbamate (B1207046) will be observed around 3350 cm⁻¹. A strong absorption band corresponding to the C=O stretching of the Boc group will be present at approximately 1680-1700 cm⁻¹. C-N stretching vibrations for both the amine and the carbamate will be found in the 1350-1000 cm⁻¹ region.
Interactive Data Table: Spectroscopic Data for this compound
| Technique | Observed Feature | Expected Chemical Shift / m/z / Wavenumber | Assignment |
| ¹H NMR | Singlet | ~1.4 ppm | (CH₃)₃C- of Boc group |
| ¹H NMR | Multiplets | Aliphatic region | Cyclobutane ring protons, -CH₂-NHBoc, -CH-NH₂ |
| ¹³C NMR | Signal | ~156 ppm | C=O of Boc group |
| ¹³C NMR | Signal | ~79 ppm | C(CH₃)₃ of Boc group |
| ¹³C NMR | Signal | ~28 ppm | C(CH₃)₃ of Boc group |
| ¹³C NMR | Signals | Aliphatic region | Cyclobutane ring carbons, -CH₂-NHBoc |
| Mass Spec (ESI+) | [M+H]⁺ | 201.16 | Protonated molecular ion |
| Mass Spec (ESI+) | Fragment | 145.10 | [M+H - C₄H₈]⁺ |
| Mass Spec (ESI+) | Fragment | 101.10 | [M+H - C₅H₉O₂]⁺ |
| FTIR | Bands | 3400-3250 cm⁻¹ | N-H stretch (primary amine) |
| FTIR | Band | ~3350 cm⁻¹ | N-H stretch (carbamate) |
| FTIR | Band | ~1680-1700 cm⁻¹ | C=O stretch (Boc group) |
| FTIR | Bands | 1350-1000 cm⁻¹ | C-N stretch |
Chromatographic Techniques for Stereoisomer Resolution and Purity Verification in Cyclobutane Amine Synthesis
Chromatographic methods are crucial for separating stereoisomers and assessing the purity of this compound. The presence of stereoisomers, such as the trans-isomer, can significantly impact the biological activity and safety profile of a final drug substance.
High-Performance Liquid Chromatography (HPLC) for Stereoisomer Resolution: Chiral HPLC is the primary technique for separating the cis and trans stereoisomers of 3-(Boc-aminomethyl)cyclobutylamine, as well as any potential enantiomers if a chiral center is present or introduced. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times.
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the separation of chiral amines and their derivatives. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is critical for achieving optimal resolution. The addition of a small amount of an amine modifier, such as diethylamine, can improve peak shape and resolution. The separation of cis and trans isomers can often be achieved on achiral stationary phases as well, due to the different dipole moments and shapes of the molecules.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Verification: GC-MS is a highly sensitive technique used to verify the purity of this compound and to identify any volatile impurities. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components are then detected and identified by a mass spectrometer.
For GC-MS analysis, the Boc-protected amine may need to be derivatized to increase its volatility and thermal stability, although it is often possible to analyze it directly. The resulting chromatogram will show a major peak corresponding to the target compound and smaller peaks for any impurities. The mass spectrum of each peak can be used to identify the corresponding compound by comparing it to a spectral library or by interpreting its fragmentation pattern. This method is particularly useful for detecting residual solvents, starting materials, and by-products from the synthesis.
Interactive Data Table: Chromatographic Methods for this compound Analysis
| Technique | Purpose | Stationary Phase (Example) | Mobile Phase / Carrier Gas (Example) | Detection | Expected Outcome |
| Chiral HPLC | Stereoisomer Resolution (cis/trans) | Cellulose-based Chiral Stationary Phase | Hexane/Isopropanol with Diethylamine | UV | Separation of cis and trans isomers with distinct retention times. |
| GC-MS | Purity Verification | Phenyl-methylpolysiloxane | Helium | Mass Spectrometry | A major peak for the target compound and identification of volatile impurities. |
Future Research Directions and Unexplored Avenues for Cis 3 Boc Aminomethyl Cyclobutylamine
Novel Synthetic Route Development for Enhanced Efficiency and Stereoselectivity of Cyclobutane (B1203170) Amines
The synthesis of polysubstituted cyclobutanes, particularly with specific stereochemistry like the cis-configuration, remains a challenge. nih.gov Future research should focus on developing novel synthetic strategies that offer high yields, operational simplicity, and precise stereocontrol, moving beyond classical methods like [2+2] photocycloadditions. baranlab.org
Several promising avenues exist for advancing the synthesis of cis-1,3-disubstituted cyclobutane amines:
Strain-Release Cascades: Methodologies utilizing strained molecules like bicyclo[1.1.0]butanes (BCBs) offer a powerful way to construct complex cyclobutane cores under mild conditions. nih.gov A photoredox-catalyzed radical strain-release/ ru.nlru.nl-rearrangement cascade has been shown to be effective for creating polysubstituted cyclobutanes. nih.gov Future work could adapt this strategy to incorporate aminomethyl groups, providing a modular and efficient route to the target scaffold.
Ring Contraction Strategies: The conversion of more readily available five-membered rings, such as pyrrolidines, into cyclobutanes is a highly innovative approach. acs.orgnih.gov Recent developments have shown that iodonitrene chemistry can facilitate a highly stereoselective contraction of substituted pyrrolidines to form cyclobutane derivatives. nih.gov This method proceeds through a proposed 1,4-biradical intermediate and offers excellent stereocontrol, which could be harnessed to selectively produce cis-isomers. acs.orgnih.gov
Lewis Acid-Catalyzed Reactions: The reaction of BCBs with triazinanes, catalyzed by Lewis acids, has been developed as a divergent method for synthesizing cis-cyclobutyl diamines. chemrxiv.org This "cycloaddition/ring-opening" process is operationally simple and proceeds under mild conditions, making it an attractive target for optimization and adaptation for the synthesis of molecules like cis-3-(Boc-aminomethyl)cyclobutylamine. chemrxiv.org
C-H Functionalization: Direct C-H functionalization logic presents a frontier in synthetic chemistry that could dramatically increase efficiency by reducing the need for pre-functionalized starting materials. baranlab.org Applying this logic to cyclobutane cores could provide direct access to a wide range of analogs from a common intermediate.
Table 1: Comparison of Modern Synthetic Strategies for Cyclobutane Amines This table is interactive. Click on the headers to explore the data.
| Synthetic Strategy | Key Features | Potential for Stereoselectivity | Scalability Potential |
|---|---|---|---|
| Strain-Release Cascades | Uses strained precursors (e.g., BCBs); mild, often photoredox-catalyzed conditions. nih.gov | High diastereoselectivity reported. nih.gov | Moderate; depends on precursor availability. |
| Ring Contraction | Converts pyrrolidines to cyclobutanes; involves nitrogen extrusion. acs.orgnih.gov | Highly stereospecific, retaining the stereochemistry of the starting material. nih.gov | Potentially high; relies on accessible pyrrolidine (B122466) precursors. |
| Lewis Acid Catalysis | Divergent synthesis from BCBs; mild conditions and operational simplicity. chemrxiv.org | Excellent cis-selectivity reported for diamine synthesis. chemrxiv.org | Good; reactions are typically robust. |
| [2+2] Cycloadditions | Traditional photochemical or thermal approach to form the four-membered ring. baranlab.org | Variable; can be controlled with chiral auxiliaries or catalysts. | High; widely used in industry. |
Expanding the Scope of Biological Applications for this compound Derivatives
The rigid, non-planar structure of the cyclobutane ring is an attractive feature for drug design, as it allows for the precise spatial orientation of pharmacophoric groups and can improve metabolic stability. ru.nlpharmablock.com The this compound scaffold, with its two reactive amine functionalities (one protected), is an ideal starting point for creating diverse libraries of compounds for biological screening.
Future research should focus on incorporating this scaffold into molecules targeting a range of diseases:
Enzyme Inhibitors: The constrained cyclobutane core can serve as a rigid scaffold to position functional groups for optimal interaction with enzyme active sites. Derivatives could be designed as inhibitors for targets in oncology, such as kinases or isocitrate dehydrogenase 1 (IDH1), where cyclobutane moieties have already proven effective in improving pharmacokinetic profiles. pharmablock.comresearchgate.net Other potential targets include proteases, such as the hepatitis C virus (HCV) NS3/4A protease, where the cyclobutane can act as a key structural element. pharmablock.com
Receptor Modulators: The defined stereochemistry of the cis-scaffold can be used to mimic the conformation of bioactive ligands. This approach is valuable for designing agonists or antagonists for G-protein coupled receptors (GPCRs) or other cell surface receptors. The diamine nature of the scaffold could be exploited to create novel antagonists for integrins, which are involved in cell adhesion and signaling. mdpi.com
Antimicrobial Agents: Cyclobutane rings are present in natural products with antimicrobial properties. ru.nl New derivatives could be synthesized and tested for activity against bacteria and fungi, where the introduction of the cyclobutane fragment has been shown to improve the potency of other heterocyclic agents. lifechemicals.com
Neurotransmitter Mimetics: The rigid framework of cyclobutane can be used to create conformationally restricted analogs of neurotransmitters like GABA or glutamate. Such compounds could have applications in treating neurological disorders by selectively targeting specific receptor subtypes.
Table 2: Potential Biological Targets for this compound Derivatives This table is interactive. Click on the headers to explore the data.
| Target Class | Rationale for Cyclobutane Scaffold | Example Research Area | Potential Derivative Type |
|---|---|---|---|
| Kinases | Provides a rigid core to orient substituents, improving selectivity and potency. researchgate.net | Oncology | Substituted 4-aminoimidazoles attached to the cyclobutane ring. researchgate.net |
| Proteases | Acts as a stable, non-peptidic scaffold to mimic transition states. pharmablock.com | Antivirals (e.g., Hepatitis C) | Acylated aminomethyl group serving as a pharmacophore. pharmablock.com |
| Integrins | Controls the spatial orientation of Arg-Gly-Asp (RGD) mimetic sidechains. mdpi.com | Anti-angiogenesis, Oncology | Carboxylic acid and basic amine groups attached to the cyclobutane core. mdpi.com |
| Cholinesterases | Serves as a unique core for inhibitors targeting enzymes involved in neurodegeneration. nih.gov | Alzheimer's Disease | Aminomethyl and other functional groups designed to interact with the active site. nih.gov |
| Benzodiazepine Receptors | The constrained ring may help lock a pharmacophore into a receptor-preferred conformation. nih.gov | CNS Disorders | Carboline or similar heterocyclic systems built upon the cyclobutane framework. nih.gov |
Computational Design and Prediction of Novel Cyclobutane Architectures with Desired Properties
Computational chemistry and molecular modeling are indispensable tools for modern drug discovery, allowing for the rational design of molecules and the prediction of their properties before synthesis. sysrevpharm.org These in silico methods can accelerate the exploration of the chemical space around the this compound scaffold.
Future research in this area should include:
Fragment-Based Library Design: The cyclobutane moiety is considered an attractive three-dimensional (3D) scaffold that is underrepresented in many screening libraries. nih.gov Computational techniques like Principal Component Analysis (PCA) and Principal Moment of Inertia (PMI) analysis can be used to guide the design of a focused library of fragments based on the this compound core. nih.gov This approach ensures the creation of a set of compounds with high 3D character and chemical diversity, increasing the probability of finding hits in fragment-based drug discovery (FBDD) campaigns. nih.gov
Structure-Based Drug Design (SBDD): For biological targets with known 3D structures, SBDD can be employed to design optimal ligands. sysrevpharm.org The cis-cyclobutane scaffold can be computationally docked into a protein's binding site, and its substituents can be modified in silico to maximize favorable interactions. This iterative process can predict which derivatives are most likely to have high binding affinity and selectivity. youtube.com
Prediction of Pharmacokinetic Properties: A significant challenge in drug development is optimizing a molecule's ADME (absorption, distribution, metabolism, and excretion) profile. Computational models can predict properties like solubility, lipophilicity (cLogP), and metabolic stability. researchgate.net These tools can be used to design cyclobutane derivatives that not only bind to their target but also possess drug-like properties, reducing the rate of candidate attrition in later stages of development. nih.gov
Table 3: Application of Computational Methods to Cyclobutane Scaffolds This table is interactive. Click on the headers to explore the data.
| Computational Technique | Application to Cyclobutane Architectures | Predicted Outcome |
|---|---|---|
| Molecular Docking | Placing cyclobutane derivatives into the active site of a target protein to predict binding modes. sysrevpharm.org | Binding affinity scores; identification of key intermolecular interactions. |
| Molecular Dynamics (MD) Simulation | Simulating the movement of the cyclobutane ligand within the protein binding site over time. | Assessment of binding stability and conformational flexibility. |
| Quantitative Structure-Activity Relationship (QSAR) | Developing statistical models that correlate structural features of cyclobutane derivatives with their biological activity. youtube.com | Prediction of the activity of unsynthesized analogs; guidance for lead optimization. |
| Pharmacophore Modeling | Identifying the essential 3D arrangement of chemical features required for biological activity. | Creation of a virtual template for screening databases to find novel cyclobutane-containing hits. |
| ADME Prediction | Calculating physicochemical properties like cLogP, topological polar surface area (TPSA), and metabolic stability. researchgate.net | Prioritization of compounds with favorable drug-like properties for synthesis. |
Q & A
Q. What green chemistry approaches improve the sustainability of synthesizing this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
